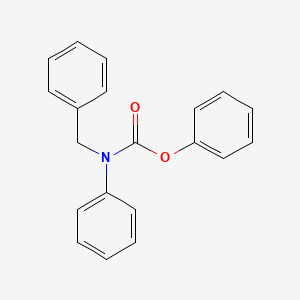

phenyl benzyl(phenyl)carbamate

Description

Phenyl benzyl(phenyl)carbamate is a carbamate derivative characterized by a phenyl group attached to the carbamate nitrogen and a benzylphenyl moiety as part of its structure. Carbamates, in general, are esters of carbamic acid (NH₂COOH) and are widely utilized in medicinal chemistry, materials science, and organic synthesis due to their versatile reactivity and biological activity .

Its derivatives, such as 4-nitrothis compound (CAS: 1017257-68-9), highlight the impact of electron-withdrawing substituents on physicochemical properties .

Properties

IUPAC Name |

phenyl N-benzyl-N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO2/c22-20(23-19-14-8-3-9-15-19)21(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZLYPSXWMVFRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Chemoselective Urea Formation

Phenyl carbamates derived from primary amines undergo urea formation with high selectivity. For example, reacting phenyl benzyl(phenyl)carbamate with aliphatic amines (e.g., benzylamine) yields dissymmetric ureas under mild conditions:

-

Reaction :

-

Conditions : THF, room temperature, 24 hours.

| Substrate (Amine) | Product (Urea) | Yield |

|---|---|---|

| Benzylamine | 3ke | 85% |

| Cyclohexylamine | 3af | 72% |

Mechanism : Nucleophilic attack by the amine on the carbamate carbonyl, followed by elimination of phenol. Secondary amine-derived carbamates remain unreactive due to steric hindrance .

Deprotection to Free Amines

Tetrabutylammonium fluoride (TBAF) catalytically cleaves phenyl carbamates to regenerate primary amines:

-

Reaction :

-

Conditions : THF, 0.1 equiv. TBAF, 50°C.

-

Yield : Quantitative recovery of amines (e.g., t-butyl glycine) .

Key Insight : Deprotection is solvent-dependent, with THF providing optimal results. Aqueous workup (NaHCO₃ or KOH) does not hydrolyze the carbamate, ensuring stability during purification .

Methanolysis via Concerted Mechanism

Methanolysis of 4-substituted benzyl phenylcarbamates proceeds through a one-step concerted pathway:

-

Reaction :

-

Kinetics : Zero Hammett slope (ρ ≈ 0), indicating simultaneous methoxide attack and bond cleavage (Figure 1) .

Mechanistic Evidence :

-

BAc2 Pathway : Methoxide addition forms a tetrahedral intermediate, followed by rapid decomposition.

-

Concerted Pathway : Delocalization of negative charge lowers transition-state energy, accelerating methanolysis .

Induction Phase in Isocyanate Reactions

Reactions with phenyl isocyanate exhibit a marked induction phase due to autocatalysis:

-

Reaction :

-

Kinetics : Initial slow rate accelerates as carbamate product catalyzes subsequent steps (Figure 2) .

Notable Observation : Phenolic hydroxyls react faster than alcoholic hydroxyls in 4-hydroxybenzyl alcohol, contrary to typical reactivity trends .

Stability Under Acidic/Basic Conditions

-

Acidic Conditions : Stable in 1 M HCl (24 hours, RT).

-

Basic Conditions : Stable in 1 M NaOH (8 hours, RT) but hydrolyzes under prolonged exposure .

Rotamer-Dependent Reactivity

NMR studies reveal rotamers in secondary amine-derived carbamates (e.g., 2k ):

Comparison with Similar Compounds

Key Findings :

- The 4,6-benzylidene acetal protection in glucosamine derivatives enhances gelation, likely due to improved hydrophobic and π–π interactions .

- Bulky groups (e.g., Fmoc) improve gelation efficiency, whereas electron-withdrawing substituents (e.g., nitro) disrupt solvent interactions .

- Deprotection of carbamates (removing benzylidene acetal) can either enhance (e.g., Fmoc) or abolish gelation (e.g., phenyl carbamate), emphasizing the role of balanced intermolecular forces .

Key Findings :

- Benzyl carbamate derivatives show higher selectivity for BChE, with compound 28 achieving IC₅₀ values comparable to the reference drug galanthamine .

- Substituents like trifluoromethoxy or chloro groups modulate inhibitory potency and selectivity, suggesting structure-activity relationships (SAR) .

Solubility and Physicochemical Properties

Solubility varies significantly with substituents:

Key Findings :

Key Findings :

- Microreactor technology enables continuous, high-yield synthesis of carbamates .

- Deprotection strategies are critical for tuning solubility and bioactivity .

Q & A

Q. What are the optimal synthetic routes for phenyl benzyl(phenyl)carbamate, and how can purity be validated?

this compound can be synthesized via carbamate-forming reactions using benzyl chloroformate and appropriate nucleophiles under basic conditions. For example, triethylamine (TEA) in chloroform facilitates the reaction between phenylamine derivatives and benzyl chloroformate . Post-synthesis, purity is validated using HPLC (>95% purity) and structural confirmation via and NMR spectroscopy. Key NMR signals include the benzyl methylene protons (δ~4.39 ppm, J = 10.5 Hz) and carbonyl carbons (δ~153.5 ppm) in the carbamate group .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SXRD) using programs like SHELXL or ORTEP-III is critical. For example, SXRD confirmed the orientation of the benzyl group in carbamate derivatives, showing interactions with aromatic residues (e.g., F133, Y191 in protein targets) . Discrepancies in electron density maps may indicate dynamic behavior of substituents, requiring iterative refinement .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl vs. benzyl substituents) impact biological activity in cancer models?

Substituting phenyl with benzyl groups alters steric and electronic properties, influencing binding to targets like HIF-1α. In prostate cancer (PC-3M-CT+ cells), benzyl-substituted carbamates showed enhanced antimetastatic activity (IC ~5 μM) compared to phenyl analogs due to improved hydrophobic interactions . Structure-activity relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) correlate benzyl group orientation with binding affinity to kinase domains .

Q. What experimental strategies reconcile contradictory data in carbamate-mediated enzyme inhibition?

Contradictions in inhibitory potency (e.g., cholinesterase vs. kinase inhibition) arise from assay conditions (pH, temperature) or target flexibility. Use orthogonal methods:

- Kinetic assays : Measure values under standardized conditions .

- Mutagenesis : Identify critical residues (e.g., Cys261 in WDR5) that influence carbamate binding .

- Isothermal titration calorimetry (ITC) : Validate thermodynamic binding parameters (ΔG, ΔH) .

Q. How can in vivo models validate the pharmacokinetic (PK) and toxicity profiles of this compound derivatives?

- PK studies : Administer radiolabeled compounds (e.g., -carbamates) to track absorption/distribution in rodent models. Monitor plasma half-life () and metabolite formation via LC-MS .

- Toxicity screening : Assess hepatotoxicity (ALT/AST levels) and neurotoxicity (open-field tests) in dose-ranging studies. For example, carbamates with logP >3.5 showed increased blood-brain barrier penetration but higher neurotoxicity .

Methodological Considerations

Q. What analytical techniques resolve challenges in characterizing carbamate degradation products?

- High-resolution mass spectrometry (HRMS) : Identifies hydrolytic products (e.g., phenylurea derivatives) via exact mass matching (e.g., m/z 363.1365 for CHNOS) .

- Solid-phase extraction (SPE) : Isolate degradation intermediates from biological matrices prior to LC-MS/MS analysis .

Q. How do computational tools enhance the design of carbamate-based inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.